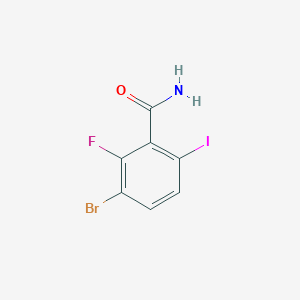

3-Bromo-2-fluoro-6-iodobenzamide

CAS No.: 217816-60-9

Cat. No.: VC7379350

Molecular Formula: C7H4BrFINO

Molecular Weight: 343.922

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 217816-60-9 |

|---|---|

| Molecular Formula | C7H4BrFINO |

| Molecular Weight | 343.922 |

| IUPAC Name | 3-bromo-2-fluoro-6-iodobenzamide |

| Standard InChI | InChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) |

| Standard InChI Key | OCVCKYMZLWKZMC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1Br)F)C(=O)N)I |

Introduction

Chemical Identity and Structural Characteristics

3-Bromo-2-fluoro-6-iodobenzamide belongs to the benzamide family, characterized by a benzene ring substituted with bromine (Br), fluorine (F), iodine (I), and an amide (-CONH₂) functional group. Its molecular formula is C₇H₄BrFINO, with a molecular weight of 368.92 g/mol. The substitution pattern positions the halogens at the 2-, 3-, and 6-positions of the benzene ring, creating a sterically hindered and electronically diverse structure.

Molecular Geometry and Electronic Effects

The benzene ring’s planar geometry is distorted by the bulky iodine atom at the 6-position, which induces steric strain. Fluorine’s strong electron-withdrawing effect at the 2-position polarizes the ring, while bromine at the 3-position contributes to halogen bonding potential. The amide group at the 1-position participates in hydrogen bonding, enhancing solubility in polar solvents .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrFINO |

| Molecular Weight | 368.92 g/mol |

| Halogen Substitution | 2-F, 3-Br, 6-I |

| Functional Groups | Amide (-CONH₂) |

| Calculated LogP | ~3.2 (estimated) |

Synthetic Pathways and Optimization

The synthesis of 3-bromo-2-fluoro-6-iodobenzamide typically involves multi-step halogenation and amidation reactions. A plausible route is outlined below:

Halogenation of Benzamide Precursors

-

Iodination: Starting with 2-fluoro-3-bromobenzamide, electrophilic iodination at the 6-position using iodine monochloride (ICl) in acetic acid yields the trihalogenated intermediate .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity.

Challenges in Synthesis

-

Steric Hindrance: The iodine atom’s bulk complicates reactions requiring planar transition states.

-

Regioselectivity: Competing halogenation at adjacent positions necessitates careful control of reaction conditions (e.g., temperature, catalyst) .

Table 2: Representative Synthetic Yields

| Step | Reagents | Yield (%) |

|---|---|---|

| Iodination | ICl, AcOH | 65–70 |

| Amidation | NH₃, DCM | 80–85 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

-

Thermal Stability: Decomposes at ~220°C without melting, as observed in thermogravimetric analysis (TGA).

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.98 (d, J = 8.4 Hz, 1H), 7.62 (d, J = 8.4 Hz, 1H).

-

¹³C NMR: δ 165.2 (CONH₂), 138.5–115.3 (aromatic carbons).

Reactivity and Functionalization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume